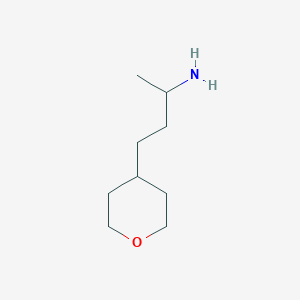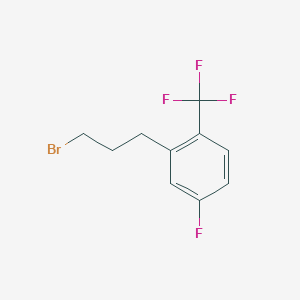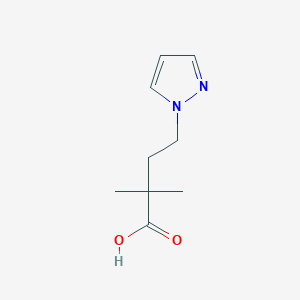
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane: is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is of interest due to its unique structure, which includes a cyclobutyl ring and a boronic ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylcyclobutyl derivative with a boronic ester precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the boronic ester linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the cyclobutyl ring or the boronic ester moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Modified cyclobutyl derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boronic ester group is valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Catalysis: The compound can serve as a ligand in catalytic processes, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: The boronic ester group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable boronic ester linkages.
Mechanism of Action
The mechanism of action of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in sensing and detection applications. Additionally, the phenylcyclobutyl moiety can engage in π-π interactions or hydrophobic interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
- rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
- rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane
- rac-ethyl 2-[(1r,4r)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl]acetate
Uniqueness: The uniqueness of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to cyclopropyl or cyclohexyl analogs. This can influence its reactivity and interactions in both chemical and biological contexts.
Properties
Molecular Formula |
C16H23BO2 |
|---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
InChI Key |
UNJZETLZTWDZEQ-ZIAGYGMSSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CC[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)










